molecular formula C20H13NO4 B15107026 N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide

Cat. No.: B15107026
M. Wt: 331.3 g/mol
InChI Key: JTIFMUBYUGVEPI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions to form (3-amino-benzofuran-2-yl)-phenyl-methanone . This intermediate is then reacted with acryloyl chloride at a temperature of 0-5°C to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide can be compared with other benzofuran derivatives, such as N-(2-benzoyl-benzofuran-3-yl)-acrylamide and 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and potential applications. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H13NO4

Molecular Weight

331.3 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide

InChI

InChI=1S/C20H13NO4/c22-18(13-7-2-1-3-8-13)19-17(14-9-4-5-10-15(14)25-19)21-20(23)16-11-6-12-24-16/h1-12H,(H,21,23)

InChI Key

JTIFMUBYUGVEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4

Origin of Product

United States

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